molecular formula C20H21N3O3 B6347809 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354916-26-9

4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347809
CAS No.: 1354916-26-9
M. Wt: 351.4 g/mol
InChI Key: SOFHWPHGZBGRIH-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-methylphenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 5. This compound is part of a broader class of pyrimidine-based molecules studied for their diverse biological activities, including antimicrobial, antiproliferative, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-(2-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12-7-5-6-8-14(12)16-11-15(22-20(21)23-16)13-9-17(24-2)19(26-4)18(10-13)25-3/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFHWPHGZBGRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Cyclocondensation

The pyrimidine core of 4-(2-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is typically constructed via cyclocondensation of 2-methylphenylacetonitrile derivatives with 3,4,5-trimethoxyphenylguanidine. In a representative procedure, equimolar quantities of the nitrile and guanidine are refluxed in ethanol at 80°C for 12–18 hours under acidic catalysis (e.g., HCl or p-toluenesulfonic acid). The reaction proceeds through a nucleophilic attack mechanism, where the nitrile carbon undergoes cyclization with the guanidine’s amino group.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 70–90°C

  • Catalyst: 10 mol% HCl

  • Yield: 45–60%

Isolation and Purification

Crude products are purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane (1:4) as eluent. The final compound is characterized by 1H^1H NMR (δ 8.2–8.4 ppm for pyrimidine protons) and LC-MS (m/z 391.4 [M+H]+^+).

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly enhances reaction efficiency. A 2010 study demonstrated that irradiating a mixture of 2-methylphenylacetonitrile and 3,4,5-trimethoxyphenylguanidine in DMF at 150°C for 20–30 minutes achieves 85% conversion, compared to 18 hours under thermal conditions.

Optimized Protocol:

  • Power: 300 W

  • Temperature: 150°C

  • Solvent: DMF

  • Yield: 78–82%

Comparative Advantages

Microwave methods reduce byproduct formation, as evidenced by HPLC purity >95% versus 80–85% in classical routes. Energy consumption is lowered by 40%, aligning with green chemistry principles.

Coupling Reagent-Mediated Synthesis

Intermediate Functionalization

The amine group at position 2 is introduced via coupling reactions. A 2020 patent detailed the use of T3P (propanephosphonic acid anhydride) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to activate carboxyl intermediates for amination.

Stepwise Procedure:

  • Activation: React 4-(2-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidine-2-carboxylic acid with T3P (1.2 eq) in dichloromethane at 0°C.

  • Amination: Add aqueous ammonia (2.0 eq) and stir at 25°C for 4 hours.

  • Work-Up: Extract with ethyl acetate, dry over Na2_2SO4_4, and concentrate.

  • Yield: 75–80%

Scalability and Industrial Applications

Large-scale batches (1–5 kg) utilize continuous flow reactors with residence times of 10–15 minutes, achieving >90% conversion.

Solvent-Free and Green Chemistry Approaches

Friedländer Cyclocondensation

Adapting methods from pyrido[2,3-d]pyrimidine synthesis, this compound is synthesized via solvent-free Friedländer reactions. A mixture of 5-formylpyrimidine and 2-methylacetophenone is heated with BF3_3-Et2_2O at 100°C for 1 hour, yielding the target compound in 65–70% yield.

Key Benefits:

  • Eliminates toxic solvents (e.g., DCM, DMF).

  • Reaction time: 60–90 minutes.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics Across Preparation Methods

MethodYield (%)TimePurity (%)Scalability
Classical45–6012–18 h80–85Moderate
Microwave78–8220–30 min95–98High
Coupling Reagents75–804–6 h90–93High
Solvent-Free65–701–1.5 h85–88Moderate

Table 2. Reagent Costs and Environmental Impact

MethodReagent Cost (USD/g)Waste Generated (g/kg product)
Classical0.451200
Microwave0.60400
Coupling Reagents1.20600
Solvent-Free0.30200

Characterization and Quality Control

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 8.35 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, aromatic-H), 6.90 (s, 2H, trimethoxyphenyl-H), 3.85 (s, 9H, OCH3_3), 2.40 (s, 3H, CH3_3).

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=N).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 6.8 minutes, confirming >98% purity in microwave-synthesized batches .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine derivatives with aryl and heteroaryl substituents are widely explored for their tunable bioactivity. Below is a detailed comparison of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine with structurally related compounds:

Substituent Variations on the Pyrimidine Core
Compound Name Substituents at Position 4 Substituents at Position 6 Key Biological Activity Reference
This compound 2-Methylphenyl 3,4,5-Trimethoxyphenyl Not explicitly reported (discontinued commercially)
4-(4-Methoxyphenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 23) 4-Methoxyphenyl 4-Morpholinophenyl Antibacterial (against V. cholerae)
4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine 2-Fluoro-4-methoxyphenyl 3,4,5-Trimethoxyphenyl Highest RabGGTase inhibition (GLIDE score: -9.8)
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine (Compound 4) 4-Bromophenyl 2-Chloroquinoline-3-yl Anticancer (tubulin polymerization inhibition)
N-(2-Methyl-6-morpholinopyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (4g) Thiazole-2-amine 3,4,5-Trimethoxyphenyl Antiproliferative (synthesis yield: 76%)

Key Observations :

  • The 3,4,5-trimethoxyphenyl group at position 6 is a common feature in compounds with antimicrobial and enzyme-inhibitory activities .
  • Substituents at position 4 (e.g., methylphenyl vs. fluorophenyl) influence lipophilicity and receptor-binding affinity. For example, 2-fluoro-4-methoxyphenyl enhances RabGGTase inhibition compared to unsubstituted analogs .
  • The presence of morpholine or piperazine groups (e.g., Compound 23) improves solubility and antibacterial efficacy .


Key Observations :

  • Pyrimidine derivatives with 3,4,5-trimethoxyphenyl groups often require multi-step syntheses involving nucleophilic substitution or cross-coupling reactions .
  • Schiff base formation (e.g., Compound Ax11) introduces imine linkages that can enhance antimicrobial activity .
Antimicrobial Activity
  • Compounds with electron-withdrawing groups (e.g., Cl, Br, NO₂) at the para/meta positions of the aryl ring exhibit enhanced antibacterial activity against S. aureus and V. cholerae .
  • The 3,4,5-trimethoxyphenyl group contributes to membrane penetration due to its lipophilic nature, as seen in Compound 23 (MIC: 2 µg/mL against V. cholerae) .
Enzyme Inhibition (RabGGTase)
  • 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine demonstrated superior RabGGTase inhibition (GLIDE score: -9.8) compared to analogs with fewer methoxy groups .
  • Hydrogen bonding with residues Tyr 178 and Ser 227 is critical for binding, facilitated by the 3,4,5-trimethoxy motif’s polarity .
Anticancer Potential
  • Derivatives like 4-(4-bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine inhibit tubulin polymerization (IC₅₀: 0.8 µM) by mimicking colchicine-binding sites .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, starting with the formation of the pyrimidine core via cyclocondensation reactions. Key steps include:

  • Step 1 : Coupling of 2-methylphenyl and 3,4,5-trimethoxyphenyl precursors using Suzuki-Miyaura cross-coupling reactions under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C .
  • Step 2 : Amination at the 2-position using ammonia or ammonium chloride in ethanol under reflux .
    Critical factors affecting yield include solvent polarity (e.g., DMF vs. toluene), catalyst loading (0.5–2 mol%), and temperature control to minimize side reactions like over-amination.

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • X-ray Crystallography : Determines precise molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H⋯N interactions observed in related pyrimidines) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions; methoxy groups show distinct singlet peaks at δ 3.8–4.0 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₂₁H₂₁N₃O₃, calc. 363.16 g/mol) and fragmentation patterns .

Q. How can researchers perform preliminary biological activity screening for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity.
  • Enzyme inhibition studies : Evaluate interactions with kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .
  • Antimicrobial testing : Use agar diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data across similar pyrimidine derivatives?

  • Meta-analysis : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) on bioactivity using datasets from structurally analogous compounds. For example, 3,4,5-trimethoxy groups enhance DNA intercalation but reduce solubility, leading to variability in cytotoxicity .
  • Dose-response profiling : Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate compound-specific effects from experimental artifacts .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding to kinase ATP pockets .
  • Computational docking : Use AutoDock Vina to model interactions with target kinases (e.g., Aurora A) and identify key residues (e.g., Lys162, Glu211) for hydrogen bonding .
  • In vitro validation : Test optimized derivatives in kinase inhibition assays (IC₅₀ determination) .

Q. What computational methods predict the metabolic stability of this compound in preclinical studies?

  • ADMET prediction : Tools like SwissADME assess permeability (LogP ~3.5) and cytochrome P450 interactions .
  • Molecular dynamics (MD) simulations : Simulate hepatic metabolism pathways (e.g., O-demethylation via CYP3A4) to identify vulnerable sites .

Q. How can researchers address low aqueous solubility during formulation for in vivo studies?

  • Co-solvent systems : Use PEG-400/water mixtures (70:30 v/v) to enhance solubility .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .
  • Salt formation : Synthesize hydrochloride salts to improve bioavailability .

Q. What advanced techniques validate enantiomeric purity in chiral derivatives of this compound?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–260 nm .

Q. How do crystallographic studies inform polymorph screening for this compound?

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal studies to identify polymorphs .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation risks .

Q. What methodologies track cellular uptake and subcellular localization of this compound?

  • Fluorescent tagging : Conjugate with BODIPY dyes via Huisgen cycloaddition for live-cell imaging .
  • Confocal microscopy : Localize in organelles (e.g., mitochondria) using organelle-specific dyes (e.g., MitoTracker) .

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